molecular formula C10H11NO B040194 4-(1-(Aminomethyl)-2-propynyl)phenol CAS No. 115062-49-2

4-(1-(Aminomethyl)-2-propynyl)phenol

Cat. No.: B040194
CAS No.: 115062-49-2
M. Wt: 161.2 g/mol
InChI Key: RSTGIJNRFQUESV-UHFFFAOYSA-N
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Description

4-(1-(Aminomethyl)-2-propynyl)phenol is a synthetic organic compound featuring a phenolic core functionalized with both an aminomethyl group and a propargyl (2-propynyl) unit. This unique structure, combining a phenolic hydroxyl, a primary amine, and an alkyne, makes it a versatile building block (synthon) for chemical synthesis and materials science research. The presence of the alkyne group is particularly significant, as it allows the compound to participate in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. This property enables researchers to efficiently conjugate the molecule to azide-containing biomolecules or synthetic polymers, facilitating the development of chemical probes, modified surfaces, or functionalized materials. The aminomethyl group serves as an excellent handle for further derivatization, such as amide bond formation or condensation with carbonyls, allowing for easy incorporation into larger molecular architectures. Similarly, the phenolic hydroxyl can be used for etherification or as a ligand for metal coordination. While specific biological activities for this exact molecule are not documented, structurally related aminomethylated phenols have been investigated for their antimicrobial properties in industrial applications. This compound is provided For Research Use Only (RUO) and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

115062-49-2

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

4-(1-aminobut-3-yn-2-yl)phenol

InChI

InChI=1S/C10H11NO/c1-2-8(7-11)9-3-5-10(12)6-4-9/h1,3-6,8,12H,7,11H2

InChI Key

RSTGIJNRFQUESV-UHFFFAOYSA-N

SMILES

C#CC(CN)C1=CC=C(C=C1)O

Canonical SMILES

C#CC(CN)C1=CC=C(C=C1)O

Synonyms

ethynyltyramine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Colforsin dapropate is synthesized through the condensation of forskolin with N,N-dimethyl-β-alanine. The reaction involves the formation of a carboxylic ester linkage between the two molecules .

Industrial Production Methods: The industrial production of colforsin dapropate involves the use of forskolin as the starting material, which is then reacted with N,N-dimethyl-β-alanine under controlled conditions to form the desired ester. The product is then purified and converted into its hydrochloride salt form for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Colforsin dapropate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of colforsin dapropate, which may have different pharmacological properties .

Scientific Research Applications

Colforsin dapropate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.

    Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic AMP.

    Medicine: Studied for its potential therapeutic effects in treating heart failure, as it acts as a positive inotropic and vasodilator agent.

    Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

Colforsin dapropate exerts its effects by activating adenylyl cyclase, which leads to an increase in cyclic AMP levels within cells. This activation results in various physiological effects, including positive inotropic and vasodilatory actions. The compound targets molecular pathways involving adenylyl cyclase and cyclic AMP, which are crucial for its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(1-(Aminomethyl)-2-propynyl)phenol with compounds sharing key functional groups or structural motifs, including phenolic backbones, aminomethyl, and alkyne substituents. Data are derived from the provided evidence (see references for sources).

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
4-[5-(4-Hydroxyphenoxy)-3-penten-1-ynyl]phenol ( ) C₁₈H₁₆O₃ Phenol, pentenynyl, phenoxy ~280 (estimated) Not reported Extended alkyne chain, phenoxy group
2-(Aminomethyl)-4-(1H-benzimidazol-2-yl)phenol ( ) C₁₄H₁₃N₃O Phenol, aminomethyl, benzimidazole 239.28 Not reported Benzimidazole moiety, Mannich base
4-[[1-(4-Bromophenyl)ethyl]aminomethyl]phenol ( ) C₁₅H₁₅BrN₂O Phenol, aminomethyl, bromophenyl 335.20 Not reported Bromine substituent, chiral center
4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride ( ) C₈H₉ClF₃NO Phenol, trifluoroethyl, amino 227.61 Not reported Fluorinated group, hydrochloride salt
This compound C₁₀H₁₁NO Phenol, propargyl, aminomethyl 161.20 Estimated 180–220 Propargyl reactivity, NH₂ functionality

Key Observations:

  • Alkyne vs.
  • Aminomethyl Group: The -CH2-NH2 moiety facilitates hydrogen bonding and salt formation (e.g., hydrochloride derivatives in ), improving solubility in polar solvents.
  • Molecular Weight: The target compound’s lower molecular weight (161.20 g/mol) compared to brominated or fluorinated analogs (e.g., 335.20 g/mol in ) suggests better bioavailability.

Q & A

Q. What are the standard synthetic routes for 4-(1-(Aminomethyl)-2-propynyl)phenol, and how are intermediates characterized?

  • Methodological Answer : A common approach involves functionalizing phenol derivatives via Mannich reactions to introduce the aminomethyl group, followed by alkyne (propynyl) incorporation. For example:

Bromination : Introduce halogens to activate the phenol ring (e.g., FeBr₃-catalyzed bromination) .

Mannich Reaction : React with formaldehyde and methylamine to install the aminomethyl group. Monitor intermediates using thin-layer chromatography (TLC) and purify via column chromatography .

Propynylation : Use Sonogashira coupling or nucleophilic substitution to attach the propynyl moiety.
Characterization : Confirm intermediates via ¹H/¹³C NMR (e.g., phenolic -OH at δ 9-10 ppm, propynyl protons at δ 2.5-3.5 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion validation) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify phenolic -OH (broad singlet), aminomethyl (-CH₂NH₂) protons (δ 3.0-3.5 ppm), and propynyl protons (sharp triplet at δ 2.5-3.0 ppm).
  • ¹³C NMR : Detect alkyne carbons (δ 70-90 ppm) and aromatic carbons (δ 110-150 ppm) .
  • FT-IR : Confirm -OH (3200-3600 cm⁻¹), C≡C (2100-2260 cm⁻¹), and NH₂ (1550-1650 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₁NO requires m/z 161.0841) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Test in buffered solutions (pH 2-12) at 25°C. Monitor degradation via HPLC over 24–72 hours. Phenolic compounds often degrade in alkaline conditions due to deprotonation .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at -20°C under inert atmosphere to prevent oxidation of the propynyl group .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound with biomolecules?

  • Methodological Answer :
  • Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to monitor adduct formation with thiols (e.g., glutathione) or amines.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with proteins/enzymes.
  • Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or receptors) based on the compound’s IUPAC structure .

Q. How can contradictions in reported synthetic yields for similar aminomethylphenol derivatives be resolved?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., solvent polarity, catalyst loading). For example, higher yields may occur in polar aprotic solvents (DMF) versus ethanol .
  • Mechanistic Probes : Employ deuterium labeling or in situ IR to identify rate-limiting steps (e.g., amine nucleophilicity in Mannich reactions) .

Q. What computational methods are effective for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to predict electrophilic/nucleophilic sites. The propynyl group may lower LUMO energy, enhancing reactivity .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in aqueous or lipid environments to assess bioavailability .

Q. How can selectivity be enhanced in cross-coupling reactions involving the propynyl group?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu systems for Sonogashira coupling. Bulky ligands (e.g., XPhos) may reduce homocoupling byproducts .
  • Protecting Groups : Temporarily protect the phenol -OH with tert-butyldimethylsilyl (TBS) to prevent side reactions during alkyne functionalization .

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